2-azetidin-3-yl-5-methoxy-1H-benzimidazole
Overview
Description
2-Azetidin-3-yl-5-methoxy-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and various industrial applications.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities. They are known to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways .
Mode of Action
The exact mode of action can vary depending on the specific benzimidazole derivative and its target. For instance, some benzimidazole derivatives are known to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes facilitate .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways. For example, they have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure .
Result of Action
The molecular and cellular effects of benzimidazole derivatives can be diverse, ranging from the inhibition of cell growth in the case of anticancer activity, to the disruption of microbial cell processes in the case of antimicrobial activity .
Action Environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azetidin-3-yl-5-methoxy-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of the Azetidin-3-yl Group: The azetidin-3-yl group can be introduced through various synthetic routes, including nucleophilic substitution reactions or transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Azetidin-3-yl-5-methoxy-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols, and leaving groups like halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazoles or azetidines.
Scientific Research Applications
2-Azetidin-3-yl-5-methoxy-1H-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Biology: It is used in the study of biological processes and as a tool in molecular biology research.
Industry: It is utilized in the development of new materials and chemicals with unique properties.
Comparison with Similar Compounds
2-Azetidin-3-yl-5-methoxy-1H-benzimidazole is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Omeprazole: A proton pump inhibitor used to treat acid-related conditions[_{{{CITATION{{{_3{Omeprazole - 5-Methoxy-2- [ (4-methoxy-3,5-dimethyl-2-pyridinyl ....
Thiabendazole: An anthelmintic agent used to treat parasitic infections.
Metronidazole: An antimicrobial agent used to treat bacterial and protozoal infections.
These compounds share the benzimidazole core but differ in their substituents and functional groups, leading to different biological activities and applications.
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Properties
IUPAC Name |
2-(azetidin-3-yl)-6-methoxy-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-8-2-3-9-10(4-8)14-11(13-9)7-5-12-6-7/h2-4,7,12H,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIWFFVRFLTHTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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